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# SR-302 treatment duration for optimal therapeutic effect

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Compound of Interest		
Compound Name:	SR-302	
Cat. No.:	B15569252	Get Quote

#### **Technical Support Center: SR-302**

Notice: Information regarding the therapeutic use, treatment duration, and optimal therapeutic effect of a compound specifically designated "SR-302" is not available in the public domain based on the conducted search. The information provided below pertains to the chemical compound SR-302, a research chemical.

#### Frequently Asked Questions (FAQs)

Q1: What is **SR-302**?

**SR-302** is a chemical compound identified as a potent, ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), Mitogen-Activated Protein Kinase 11 (MAPK11 or p38 $\beta$ ), and Mitogen-Activated Protein Kinase 14 (MAPK14 or p38 $\alpha$ ). It is available as a research chemical.

Q2: What are the known biochemical and physiological actions of SR-302?

**SR-302** demonstrates good cellular target activity and kinome selectivity. Its inhibitory action on DDR1/2 and p38 $\alpha$ / $\beta$  suggests potential for investigation in research areas where these kinases are relevant.

Q3: What is the solubility and recommended storage for SR-302?



**SR-302** is soluble in DMSO at a concentration of 2 mg/mL. It is recommended to be stored as a powder at a temperature range of -10 to -25°C.

#### **Troubleshooting Guide**

As there are no established experimental protocols for the therapeutic use of **SR-302**, a specific troubleshooting guide cannot be provided. However, for general laboratory use of a novel inhibitor, researchers may encounter the following common issues:



Issue	Possible Cause	Suggested Solution
Poor Solubility	Incorrect solvent; concentration too high.	Confirm the recommended solvent and concentration. For SR-302, DMSO is the recommended solvent. Sonication or gentle warming may aid dissolution.
Compound Instability	Improper storage; repeated freeze-thaw cycles.	Aliquot stock solutions to minimize freeze-thaw cycles.  Store at the recommended temperature (-10 to -25°C).  Protect from light if the compound is light-sensitive.
Lack of Biological Activity	Incorrect dosage; compound degradation; experimental error.	Perform a dose-response curve to determine the optimal concentration for your specific cell line or model system.  Verify the integrity of the compound. Review and optimize the experimental protocol.
Off-Target Effects	Non-specific binding; high concentration.	Use the lowest effective concentration. Include appropriate negative and positive controls. Consider using structurally different inhibitors of the same target to confirm findings.

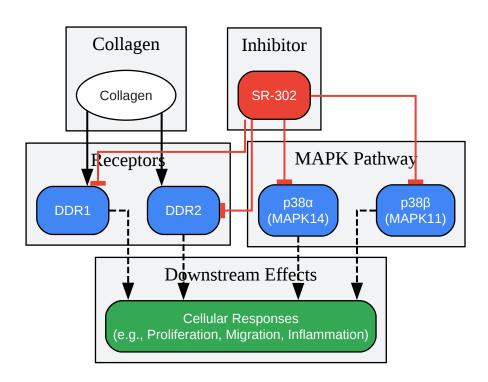
#### **Experimental Protocols**

Detailed experimental protocols for the use of **SR-302** are not available in the provided search results. Researchers should develop and validate their own protocols based on the specific experimental context and in vitro/in vivo models being used.



# **Signaling Pathway**

The following diagram illustrates the signaling pathways inhibited by **SR-302** based on its known targets.



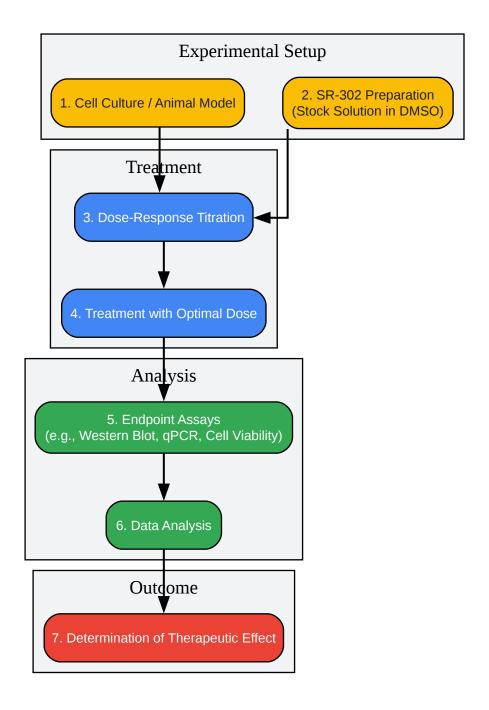
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Caption: **SR-302** inhibits DDR1/2 and p38 $\alpha$ / $\beta$  signaling.

# **Experimental Workflow**

The following diagram outlines a general workflow for evaluating the efficacy of a novel inhibitor like **SR-302**.





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Caption: General workflow for inhibitor efficacy testing.

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